molecular formula C12H14ClN3O3 B6352681 1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane CAS No. 1156199-38-0

1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane

Cat. No. B6352681
CAS RN: 1156199-38-0
M. Wt: 283.71 g/mol
InChI Key: AOHBKJMNWNIZLB-UHFFFAOYSA-N
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Description

“1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane” is a rare and unique chemical compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of “this compound” could potentially involve the use of 2-chloro-5-nitrobenzoic acid as a precursor . The production process of 2-chloro-5-nitrobenzoic acid involves nitration, alkali dissolution, and acid precipitation based on o-chlorobenzoic acid as a raw material .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C13H15ClN2O3 . The molecular weight of the compound is 282.729 .

Scientific Research Applications

1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepaneitrobenzoyl-1,4-diazepane has a wide range of uses in the scientific and medical fields. One of its most common uses is as a reagent in organic synthesis. It can be used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and dyes. It can also be used as a catalyst in the synthesis of a variety of organic compounds, including peptides, steroids, and alkaloids. In addition, it can be used to synthesize a variety of drugs, including antifungal agents, anti-inflammatory agents, and anti-cancer agents.

Mechanism of Action

1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepaneitrobenzoyl-1,4-diazepane acts as a prodrug, meaning that it is converted into an active form by enzymes in the body. The active form of the compound is thought to be 1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepaneitrobenzoic acid, which is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). By blocking this enzyme, the compound is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepaneitrobenzoyl-1,4-diazepane has several biochemical and physiological effects. It is thought to reduce inflammation and pain by blocking the enzyme cyclooxygenase-2 (COX-2). In addition, it has been shown to reduce the risk of certain cancers, such as colorectal cancer, by blocking the enzyme dihydrofolate reductase (DHFR). It has also been shown to reduce the risk of cardiovascular disease by blocking the enzyme angiotensin-converting enzyme (ACE).

Advantages and Limitations for Lab Experiments

1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepaneitrobenzoyl-1,4-diazepane has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, making it a convenient reagent for organic synthesis. In addition, it is relatively stable, making it suitable for use in long-term experiments. One of the main limitations is that it is insoluble in water, making it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for 1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepaneitrobenzoyl-1,4-diazepane. One potential direction is to explore its potential as an anti-inflammatory agent. It has already been shown to reduce inflammation and pain, and further research could help to identify more effective and safer uses of the compound. Another potential direction is to explore its potential as an anticancer agent. It has already been shown to reduce the risk of certain cancers, and further research could help to identify more effective and safer uses of the compound. Finally, its potential as a cardiovascular drug could be explored. It has already been shown to reduce the risk of cardiovascular disease, and further research could help to identify more effective and safer uses of the compound.

Synthesis Methods

1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepaneitrobenzoyl-1,4-diazepane can be synthesized by a variety of methods. One method is the reaction of 1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepaneitrobenzoic acid and 1,4-diazabicyclo[2.2.2]octane in the presence of a strong acid such as sulfuric acid. This reaction produces the desired compound as well as by-products such as water and carbon dioxide. Another method is the reaction of 1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepaneitrobenzaldehyde and 1,4-diazabicyclo[2.2.2]octane in the presence of a strong acid such as sulfuric acid. This reaction produces the desired compound as well as by-products such as water and carbon dioxide.

Safety and Hazards

The safety data sheet for a related compound, 2-Chloro-5-nitrobenzoic acid, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2-chloro-5-nitrophenyl)-(1,4-diazepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3/c13-11-3-2-9(16(18)19)8-10(11)12(17)15-6-1-4-14-5-7-15/h2-3,8,14H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHBKJMNWNIZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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